4-Chloro-2,5-difluorobenzoyl fluoride

Descripción

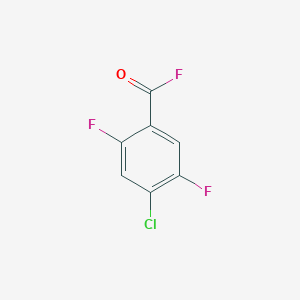

4-Chloro-2,5-difluorobenzoyl fluoride is a halogenated aromatic acyl fluoride with the molecular formula C₇H₂ClF₃O. Structurally, it features a benzoyl group (C₆H₄CO–) substituted with chlorine at position 4, fluorine at positions 2 and 5, and a reactive fluoride group (–F) on the carbonyl carbon. This compound is hypothesized to serve as a key intermediate in organic synthesis, particularly in fluorination reactions or as a building block for pharmaceuticals and agrochemicals . Its structural analogs, such as 4-chloro-2,5-difluorobenzoyl chloride, are synthesized via thionyl chloride treatment of the corresponding benzoic acid (e.g., 4-chloro-2,5-difluorobenzoic acid) under catalytic conditions .

Propiedades

Número CAS |

132794-09-3 |

|---|---|

Fórmula molecular |

C7H2ClF3O |

Peso molecular |

194.54 g/mol |

Nombre IUPAC |

4-chloro-2,5-difluorobenzoyl fluoride |

InChI |

InChI=1S/C7H2ClF3O/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H |

Clave InChI |

FECDFWHSCBRZQR-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1F)Cl)F)C(=O)F |

SMILES canónico |

C1=C(C(=CC(=C1F)Cl)F)C(=O)F |

Sinónimos |

4-CHLORO-2,5-DIFLUOROBENZOYL FLUORIDE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Functional Group Profiles

| Compound | Molecular Formula | Functional Groups | Key Substituents |

|---|---|---|---|

| 4-Chloro-2,5-difluorobenzoyl fluoride | C₇H₂ClF₃O | Benzoyl fluoride | Cl (position 4), F (positions 2, 5, COF) |

| 4-Chloro-2,5-difluorobenzoyl chloride | C₇H₂Cl₂F₂O | Benzoyl chloride | Cl (position 4, COCl), F (positions 2, 5) |

| 4-Chloro-2,5-dimethoxyphenethylamine (2C-C) | C₁₀H₁₄ClNO₂ | Phenethylamine, methoxy, chloro | Cl (position 4), OCH₃ (positions 2, 5) |

| N-(4-chloro-2,5-dimethoxyphenyl)-azo dye | C₁₈H₁₆ClN₃O₇ | Azo, nitro, methoxy, chloro | Cl (position 4), OCH₃ (positions 2, 5) |

Key Observations :

- Halogen Reactivity : The fluoride and chloride analogs differ in their acyl halide groups (–COF vs. –COCl). Acyl chlorides are generally more reactive in nucleophilic substitutions due to the superior leaving-group ability of Cl⁻ compared to F⁻. However, the C–F bond’s higher strength may enhance thermal stability in the fluoride .

- Substitution Patterns : The shared chloro and fluoro substituents at positions 4, 2, and 5 suggest similar electronic effects (e.g., electron-withdrawing) on the aromatic ring, influencing electrophilic substitution reactivity.

Table 2: Application and Market Profiles

Key Observations :

- Industrial Use : The chloride variant dominates industrial applications due to its established role in synthesizing agrochemicals and pharmaceuticals. Its global production capacity and profit margins are well-documented, with significant contributions from Chinese manufacturers .

- Niche Roles : The fluoride’s applications remain speculative but may include fluorinated polymer synthesis or specialty reagents. In contrast, 2C-C and azo derivatives occupy distinct niches (psychoactive drugs and dyes, respectively) with minimal overlap in industrial demand .

Key Observations :

- Acyl Halide Synthesis : The chloride is reliably synthesized via thionyl chloride treatment, as demonstrated for 4-chloro-2,5-difluorobenzoic acid . The fluoride’s synthesis likely requires specialized fluorinating agents, which may increase production costs.

- Reactivity Differences : The chloride’s higher reactivity in acyl transfer reactions makes it preferable for large-scale industrial use, while the fluoride’s stability could favor applications requiring controlled reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.